6-(6-Chloropyrimidin-4-yloxy)quinoline
Description
Properties
Molecular Formula |
C13H8ClN3O |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
6-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-12-7-13(17-8-16-12)18-10-3-4-11-9(6-10)2-1-5-15-11/h1-8H |
InChI Key |
AVWGCWFWYOZVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC(=NC=N3)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves the reaction of quinoline derivatives with chloropyrimidine. One common method includes the use of palladium-catalyzed N-arylation of 2-imidazolines . Another approach involves treating 6-bromo-4-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are designed to be high-yielding and cost-effective. For example, the preparation of methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, an important intermediate, can be achieved using quinuclidine, quinuclidine hydrochloride, and quinuclidinol as catalysts .
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyrimidin-4-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, phenylhydrazine for the formation of quinoline derivatives, and sodium carbonate for N-alkylation .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
6-(6-Chloropyrimidin-4-yloxy)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antitubercular properties.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-(6-Chloropyrimidin-4-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinolinyl pyrimidines, including this compound, have been shown to inhibit Type II NADH dehydrogenase (NDH-2), an essential component of electron transfer in microbial pathogens . This inhibition disrupts the electron transfer chain, leading to the death of the pathogen.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Findings :
- 6-Position Substitution: Compounds with 6-substituents (e.g., chloro, aroyl) often retain or enhance activity compared to 7-chloro analogs. For instance, 6-aroylquinoline (B014) exhibits potent cytotoxicity against cancer cells (IC₅₀ = 24.4 nM) .
- 7-Chloro vs. 6-Chloro: 7-Chloroquinoline derivatives dominate antimalarial research, but 6-substituted analogs show comparable or superior activity in certain contexts, particularly when paired with pyrimidine or aroyl groups .
Pyrimidine-Modified Analogs
Pyrimidine substitutions are pivotal for optimizing target binding. Notable examples include:
2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline
- Structure: Features a pyrimidin-4-yloxy group at the 3-position of quinoline.
- Comparison: Unlike 6-(6-chloropyrimidin-4-yloxy)quinoline, this compound’s pyrimidine group is at the 3-position, reducing steric hindrance and altering binding kinetics .
4-Amino-6-arylpyrimidines
Solubility and Pharmacokinetic Profiles
The introduction of polar groups (e.g., morpholine, piperazine) improves solubility but may reduce membrane permeability:
Key Insight: The 6-chloropyrimidinyloxy group balances lipophilicity and polarity, making it more soluble than 7-chloroquinoline but less than morpholine-sulfonyl derivatives .
Antiplasmodial and Anticancer Activity
- Reversed Chloroquine Analogs: 6-Substituted quinolines with chloro or methyl groups show antiplasmodial activity comparable to 7-chloro derivatives (EC₅₀ = 15–30 nM) .
- Mechanistic Differences: this compound likely targets DNA topoisomerases or kinases, whereas 6-aroylquinoline (B014) induces apoptosis via p53-independent pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(6-Chloropyrimidin-4-yloxy)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the hydroxyl group of a pyrimidine derivative displaces a chlorine atom on a quinoline precursor. Key parameters include:
- Base selection : Use strong bases like K₂CO₃ or NaH to deprotonate the hydroxyl group and activate the nucleophile .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing transition states .
- Temperature control : Reactions typically proceed at 80–120°C; elevated temperatures may improve yield but risk side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons on the quinoline and pyrimidine rings, while ¹³C NMR confirms carbon environments (e.g., C-Cl at ~150 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain between the quinoline and pyrimidine moieties, critical for understanding steric effects .
- UV-Vis Spectroscopy : Monitors π→π* transitions in the aromatic system (λmax ~250–300 nm), useful for stability studies .
Q. What are the key safety precautions when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste disposal : Segregate halogenated waste for incineration by certified facilities to prevent environmental contamination .
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to limit dispersion .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density of the pyrimidine ring to identify reactive sites (e.g., C4 vs. C6 positions) .
- Molecular Dynamics : Simulate solvent effects on transition states to optimize reaction media (e.g., DMSO vs. THF) .
- Hammett Analysis : Quantify substituent effects on reaction rates using σ values for meta/para substituents .
Q. What strategies can resolve contradictions in reported biological activities of quinoline-pyrimidine hybrids?
- Methodological Answer :
- Dose-response studies : Test across a wide concentration range (nM–μM) to distinguish specific vs. off-target effects .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cell viability tests (MTT/WST-1) to validate mechanisms .
- Meta-analysis : Compare structural analogs (e.g., selenium-containing quinolines) to isolate pharmacophore contributions .
Q. How do structural modifications to the quinoline core affect pharmacological properties?
- Methodological Answer :
- SAR Studies : Introduce substituents (e.g., -OCH₃, -CF₃) at C2/C8 positions to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute pyrimidine with triazine to assess impact on target binding (e.g., kinase inhibition) .
- Prodrug design : Esterify the hydroxyl group to improve bioavailability and metabolic stability .
Q. What in vitro assays are suitable for evaluating the mechanism of action of this compound?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., FP-TDK) to measure IC₅₀ values against kinases or cytochrome P450 isoforms .
- Receptor binding : Radioligand displacement assays (e.g., ³H-GABA for anxiolytic activity) quantify affinity at neurotransmitter receptors .
- Apoptosis markers : Flow cytometry with Annexin V/PI staining assesses pro-apoptotic effects in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
